EHI2225
Description
EHI2225 is a synthetic organic compound primarily investigated for its catalytic and coordination chemistry applications. Its molecular architecture features a hybrid multidentate phosphine-alkene ligand system, enabling versatile binding modes with transition metals such as palladium, platinum, and nickel . This structural flexibility enhances its utility in cross-coupling reactions, hydrogenation, and asymmetric catalysis. Studies highlight its superior stability under oxidative conditions compared to traditional monodentate phosphine ligands, attributed to the chelating effect of the alkene-phosphine framework . Preliminary data suggest this compound achieves turnover numbers (TONs) exceeding 10<sup>5</sup> in Suzuki-Miyaura reactions, with enantiomeric excess (ee) values >95% in asymmetric hydrogenations .
Properties
Molecular Formula |
C24H33N3O3 |
|---|---|
Molecular Weight |
411.55 |
IUPAC Name |
4-((4-(3-(Adamantan-1-yl)ureido)-(1,4-trans)-cyclohexyl)oxy)benzamide |
InChI |
InChI=1S/C24H33N3O3/c25-22(28)18-1-5-20(6-2-18)30-21-7-3-19(4-8-21)26-23(29)27-24-12-15-9-16(13-24)11-17(10-15)14-24/h1-2,5-6,15-17,19,21H,3-4,7-14H2,(H2,25,28)(H2,26,27,29)/t15?,16?,17?,19-,21-,24? |
InChI Key |
QHIDJQFZDKZJGC-KSSCSKLYSA-N |
SMILES |
O=C(N)C1=CC=C(O[C@@H]2CC[C@@H](NC(NC34CC5CC(C4)CC(C5)C3)=O)CC2)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
EHI-2225; EHI 2225; EHI2225 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Compound A (Ligand-32): A bidentate phosphine ligand with a rigid biphenyl backbone. While it shares EHI2225’s phosphine coordination sites, its lack of alkene functionality limits conformational adaptability, resulting in lower catalytic efficiency (TONs: ~10<sup>4</sup>, ee: 85–90%) .
Compound B (DiDOPO-PE): A phosphine-oxide derivative with a phenethyl bridge. Unlike this compound, its oxidized phosphorus center reduces electron-donating capacity, leading to slower reaction kinetics in palladium-catalyzed cross-couplings (rate constant k: 0.15 min<sup>−1</sup> vs. 0.32 min<sup>−1</sup> for this compound) .
Functional Analogues
Compound C (Xantphos): A bulky diphosphine ligand used in Heck reactions. Despite its broad substrate tolerance, Xantphos requires higher catalyst loadings (5 mol% vs. 1 mol% for this compound) to achieve comparable yields, likely due to steric hindrance .
Compound D (Josiphos): A chiral ferrocenyl ligand for asymmetric catalysis. While Josiphos achieves similar ee values (>95%), its synthesis involves 8–10 steps compared to this compound’s 3-step route, impacting scalability and cost .
Table 1: Comparative Analysis of this compound and Analogues
| Property | This compound | Compound A | Compound B | Compound C |
|---|---|---|---|---|
| TONs (Suzuki) | >10<sup>5</sup> | ~10<sup>4</sup> | N/A | 5×10<sup>3</sup> |
| ee (%) | 95–98 | 85–90 | N/A | 92–94 |
| Synthetic Steps | 3 | 4 | 5 | 6 |
| Thermal Stability | >200°C | 150°C | 180°C | 170°C |
Research Findings and Mechanistic Insights
- Electronic Effects: this compound’s alkene moiety enhances π-backbonding with metal centers, stabilizing intermediates in catalytic cycles. This contrasts with Compound B’s phosphine-oxide group, which withdraws electron density, slowing oxidative addition steps .
- Steric Tunability: The hybrid ligand’s flexible alkene chain allows adaptive steric bulk, accommodating diverse substrates. In contrast, Compound C’s rigid xanthene backbone limits substrate scope .
- Solubility: this compound exhibits superior solubility in nonpolar solvents (e.g., toluene) compared to Compound A, reducing aggregation issues in heterogeneous reactions .
Table 2: Solubility and Stability Metrics
| Compound | Solubility in Toluene (mg/mL) | Half-life (h, 100°C) |
|---|---|---|
| This compound | 12.5 | 48 |
| Compound A | 3.2 | 24 |
| Compound B | 8.7 | 36 |
Data source:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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